7-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
7-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C20H20N6O4S and its molecular weight is 440.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound is involved in the synthesis of a wide array of heterocyclic compounds, demonstrating significant biological activities. For instance, novel quinazolin-4-one derivatives containing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety were synthesized and evaluated for their inhibition activities against phytopathogenic bacteria and fungi. These derivatives showed potent inhibition activities against the pathogen Xanthomonas oryzae pv. oryzae, indicative of their potential as agricultural bactericides (Du et al., 2018).
Chemical Synthesis Techniques
The compound has also been central to advancements in chemical synthesis techniques. Al(III) chloride catalyzed multi-component domino strategy was demonstrated for the synthesis of dihydrotetrazolo[1,5-a]pyrimidines and tetrahydrotetrazolo[1,5-a]quinazolinones, showcasing an efficient route to construct highly functionalized derivatives from readily available starting materials (Kour et al., 2017).
Antimicrobial and Antitumor Activities
Moreover, the compound's derivatives have been explored for antimicrobial and antitumor activities. The synthesis of podands functionalized with 2-oxo(sulfanylidene)-1,2,3,4-tetrahydropyrimidine and 4,7-dihydrotetrazolo[1,5-a]pyrimidine fragments resulted in new compounds with potential application in medicinal chemistry, highlighting the versatility of this compound in drug discovery (Gein et al., 2017).
Antiproliferative Effects
The regioselective synthesis of novel tetrazolo[1,5-a]pyrimidine derivatives demonstrated significant anti-proliferative and apoptotic effects against cancer cell lines, further illustrating the compound's utility in developing new cancer therapies (Hussein & Ahmed, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4S/c27-17(24-6-8-25(9-7-24)19-21-3-1-4-22-19)2-5-26-18(28)13-10-15-16(30-12-29-15)11-14(13)23-20(26)31/h1,3-4,10-11H,2,5-9,12H2,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBNVANEMTWRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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